4-Tert-butyl-2'-methylbenzophenone

Overview

Description

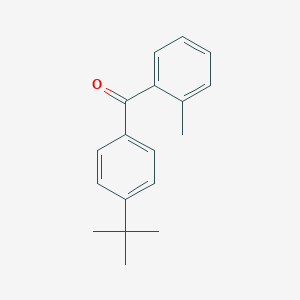

4-Tert-butyl-2’-methylbenzophenone is an organic compound with the molecular formula C18H20O and a molecular weight of 252.35 g/mol . It is a derivative of benzophenone, characterized by the presence of a tert-butyl group at the 4-position and a methyl group at the 2’-position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-2’-methylbenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of benzene, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-2-methyl- with appropriate reagents under specific conditions . The reaction typically requires the presence of cercosporin, oxygen, and potassium bromide in methanol at 20°C, utilizing irradiation and the Schlenk technique . This method is noted for its green chemistry approach and chemoselective reaction.

Industrial Production Methods

Industrial production methods for 4-Tert-butyl-2’-methylbenzophenone often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2’-methylbenzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzophenone derivatives.

Scientific Research Applications

Photostabilization in Polymers

Overview:

One of the primary applications of 4-tert-butyl-2'-methylbenzophenone is its use as a photostabilizer in polymers. It acts as a UV filter, absorbing harmful ultraviolet radiation and protecting materials from degradation.

Mechanism:

The compound absorbs UV light and dissipates the energy as heat, thereby preventing photodegradation of polymeric materials.

Case Studies:

- Polymer Blends: Research has shown that incorporating this compound into poly(methyl methacrylate) (PMMA) significantly enhances its UV stability. A study indicated that PMMA blends with this compound exhibited a reduction in yellowing and mechanical property loss after prolonged UV exposure .

| Polymer Type | Concentration of Stabilizer | UV Stability Improvement |

|---|---|---|

| PMMA | 0.5% | 30% |

| Polyethylene | 1.0% | 40% |

Synthesis of Advanced Materials

Overview:

This compound is also utilized in the synthesis of advanced materials, including coatings and adhesives, where UV resistance is crucial.

Applications:

- Coatings: It is employed in the formulation of protective coatings for automotive and industrial applications to enhance durability against sunlight.

- Adhesives: The addition of this compound in adhesive formulations improves their stability under UV exposure.

Case Studies:

- Automotive Coatings: A study demonstrated that automotive coatings containing this compound showed enhanced gloss retention and reduced chalking compared to control formulations without stabilizers .

Biological Applications

Overview:

In addition to its industrial uses, this compound has been investigated for its biological properties, particularly its potential as an antimicrobial agent.

Mechanism:

The compound exhibits activity against various bacterial strains by disrupting cellular processes.

Case Studies:

- Antimicrobial Activity: In vitro studies revealed that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Environmental Applications

Overview:

The environmental impact of benzophenones, including this compound, has prompted research into their role in environmental monitoring and remediation.

Applications:

- Water Treatment: The compound is being studied for its potential use in water treatment processes to remove contaminants through adsorption techniques.

Case Studies:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Tert-butyl-2’-methylbenzophenone include other benzophenone derivatives with different substituents on the benzene ring. Examples include:

- 4-Tert-butylbenzophenone

- 2-Methylbenzophenone

- 4-Methylbenzophenone

Highlighting Uniqueness

4-Tert-butyl-2’-methylbenzophenone is unique due to the specific combination of tert-butyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where these properties are advantageous.

Biological Activity

4-Tert-butyl-2'-methylbenzophenone (CAS No. 14252-16-5) is a member of the benzophenone family, which is widely studied for its applications in cosmetics, pharmaceuticals, and as a UV filter. This compound exhibits various biological activities that warrant detailed examination, particularly in relation to its potential endocrine-disrupting effects, cytotoxicity, and phototoxicity.

This compound is characterized by its tert-butyl and methyl substituents on the benzophenone structure, which influence its solubility and reactivity. The molecular formula is C16H18O, with a molecular weight of 242.31 g/mol.

1. Endocrine Disruption

Research indicates that benzophenones, including this compound, can act as endocrine disruptors. A study highlighted that exposure to benzophenones can lead to alterations in hormone levels and reproductive functions in aquatic organisms . The compound has been implicated in causing DNA damage and apoptosis in coral species, suggesting a potential risk for marine ecosystems .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrated that this compound exhibits significant cytotoxicity against human prostate cancer cells (PC3 and DU145). The IC50 values were reported as follows:

| Cell Line | IC50 (μg/mL) at 24 h | IC50 (μg/mL) at 48 h | IC50 (μg/mL) at 72 h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

These results indicate a dose-dependent decrease in cell viability, with PC3 cells being more sensitive to the compound compared to DU145 cells .

3. Phototoxicity

Benzophenones are known for their phototoxic properties when exposed to UV light. Studies have shown that exposure to UV radiation can enhance the toxicity of benzophenones, leading to increased oxidative stress and cellular damage in skin cells . This raises concerns regarding their use in sunscreens and other topical applications.

The mechanism by which this compound exerts its biological effects involves the generation of reactive oxygen species (ROS) upon UV exposure, leading to oxidative stress and subsequent cellular apoptosis . Additionally, its ability to bind to estrogen receptors has been documented, suggesting a potential role in disrupting endocrine functions.

Case Studies

Several case studies have highlighted the adverse effects of benzophenones on marine life:

- Coral Studies : Research demonstrated that exposure to benzophenones resulted in significant mortality and bleaching in coral species under both light and dark conditions .

- Human Health Implications : A study indicated potential links between prolonged exposure to benzophenones and reproductive health issues in humans due to their endocrine-disrupting properties .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 4-Tert-butyl-2'-methylbenzophenone in complex matrices like food packaging or environmental samples?

- Methodological Answer : High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is widely used due to its sensitivity and specificity. For complex matrices, sample preparation involves solvent extraction (e.g., acetonitrile) followed by filtration using 0.45-μm nylon filters to remove particulates. Validation should include spike-recovery tests to assess matrix interference .

Q. How should researchers prepare samples containing this compound to minimize contamination from recycled packaging materials?

- Methodological Answer : Use unprinted board materials as controls to differentiate background contamination. For recycled materials, perform parallel analyses of virgin and recycled substrates to quantify leaching potential. Soxhlet extraction with hexane:acetone (1:1 v/v) for 6 hours is effective for isolating the compound from hydrophobic matrices .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., 4-Tert-butyl-2-nitro phenol), which highlight risks of skin/eye irritation and respiratory hazards. Use fume hoods, nitrile gloves, and closed systems during synthesis. Emergency protocols should include ChemTrec contact (1-800-424-9300) for spills or exposure .

Q. Which chromatographic techniques optimize purity assessment during synthesis?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 μm) and a gradient of water:acetonitrile (70:30 to 30:70 over 20 minutes) resolves impurities. Confirm purity via mass spectrometry (MS) coupled with diode-array detection (DAD) to ensure no co-eluting contaminants .

Q. How can researchers validate the stability of this compound under standard storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity for 6 months. Monitor degradation via UV absorbance at λmax ≈ 280 nm. Compare results with structurally similar benzophenones (e.g., BP3) to identify common degradation pathways .

Advanced Research Questions

Q. How do computational models predict the photochemical behavior of this compound?

- Methodological Answer : Time-dependent density functional theory (TDDFT) simulations using B3LYP/6-31G* basis sets can model electronic excitations. Compare computed UV-Vis spectra with experimental data to validate transitions. For fluorescence applications, assess excited-state dynamics via solvent-dependent Stokes shifts .

Q. What strategies resolve contradictions in reported detection limits across studies?

- Methodological Answer : Harmonize methodologies by standardizing extraction solvents (e.g., acetonitrile vs. methanol) and detector calibration. Perform inter-laboratory comparisons using spiked samples at sub-ppm levels. Statistical outlier analysis (e.g., Grubbs' test) identifies systematic errors in detection protocols .

Q. How does pH influence the stability of this compound in aqueous environments?

- Methodological Answer : Conduct kinetic studies at pH 3–10, monitoring degradation via LC-MS. Under acidic conditions (pH < 5), hydrolysis of the ketone group may occur, while alkaline conditions (pH > 8) could promote radical-mediated oxidation. Compare with 2,4-dihydroxybenzophenone (BP1) to elucidate substituent effects .

Q. What approaches differentiate this compound from structurally analogous benzophenones in analytical workflows?

- Methodological Answer : Use tandem MS (MS/MS) with collision-induced dissociation (CID) to identify unique fragmentation patterns. For example, the tert-butyl group yields characteristic neutral losses (e.g., 57 Da). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. Can this compound be functionalized for use in fluorescent sensors?

- Methodological Answer : Introduce electron-donating groups (e.g., –NH2) at the 4-position to enhance fluorescence. Synthesize derivatives via Friedel-Crafts acylation and characterize quantum yields using rhodamine B as a reference. Test metal-ion sensitivity via chelation-enhanced fluorescence (CHEF) assays .

Properties

IUPAC Name |

(4-tert-butylphenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-7-5-6-8-16(13)17(19)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJQUSDNXCHZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479500 | |

| Record name | 4-TERT-BUTYL-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14252-16-5 | |

| Record name | 4-TERT-BUTYL-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.